molecular formula C19H24N2O4S B11502502 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine

Cat. No.: B11502502
M. Wt: 376.5 g/mol
InChI Key: HPPHRFFNHMDQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzenesulfonyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-(4-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE
  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(4-CHLOROPHENYL)PIPERAZINE
  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE

Uniqueness

1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is unique due to the presence of both the 3,4-dimethoxybenzenesulfonyl and 4-methylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine

InChI

InChI=1S/C19H24N2O4S/c1-15-4-6-16(7-5-15)20-10-12-21(13-11-20)26(22,23)17-8-9-18(24-2)19(14-17)25-3/h4-9,14H,10-13H2,1-3H3

InChI Key

HPPHRFFNHMDQCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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